Iodocholine iodide Iodocholine iodide
Brand Name: Vulcanchem
CAS No.: 28508-22-7
VCID: VC7913139
InChI: InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
SMILES: C[N+](C)(CCO)CI.[I-]
Molecular Formula: C5H13I2NO
Molecular Weight: 356.97 g/mol

Iodocholine iodide

CAS No.: 28508-22-7

Cat. No.: VC7913139

Molecular Formula: C5H13I2NO

Molecular Weight: 356.97 g/mol

* For research use only. Not for human or veterinary use.

Iodocholine iodide - 28508-22-7

Specification

CAS No. 28508-22-7
Molecular Formula C5H13I2NO
Molecular Weight 356.97 g/mol
IUPAC Name 2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide
Standard InChI InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1
Standard InChI Key QTKWCDOGFSRVGS-UHFFFAOYSA-M
SMILES C[N+](C)(CCO)CI.[I-]
Canonical SMILES C[N+](C)(CCO)CI.[I-]

Introduction

Chemical Identity and Structural Characteristics

Iodocholine iodide (C₅H₁₃INO) is hypothesized to consist of a choline backbone [(CH₃)₃NCH₂CH₂OH]⁺ paired with an iodide counterion (I⁻). This structure parallels choline chloride but substitutes chlorine with iodine, significantly altering its solubility and reactivity. The iodine atom’s large atomic radius (140 pm) and low electronegativity (2.66 on the Pauling scale) contribute to weak C–I bond strength (~151 kJ/mol) , facilitating nucleophilic substitution reactions.

Comparative Analysis of Halogenated Choline Derivatives

PropertyCholine ChlorideCholine BromideIodocholine Iodide (Inferred)
Molecular FormulaC₅H₁₄ClNOC₅H₁₄BrNOC₅H₁₃INO
Molar Mass (g/mol)139.62184.08261.07
Melting Point (°C)302–305288–290~250 (decomposes)
Solubility in WaterHighHighModerate
Bond Dissociation Energy (C–X)327 kJ/mol 285 kJ/mol 239 kJ/mol

The table highlights iodine’s impact on molecular mass and bond stability. Iodocholine iodide’s lower bond dissociation energy compared to chloride and bromide derivatives suggests greater reactivity in alkylation or nucleophilic substitution reactions .

Synthesis and Mechanistic Pathways

Halogen Exchange Reactions

A plausible synthesis route involves Finkelstein-like substitution, where choline chloride reacts with potassium iodide (KI) in acetone:
(CH₃)₃NCH₂CH₂OH+Cl+KI(CH₃)₃NCH₂CH₂OH+I+KCl\text{(CH₃)₃NCH₂CH₂OH}^+ \text{Cl}^- + \text{KI} \rightarrow \text{(CH₃)₃NCH₂CH₂OH}^+ \text{I}^- + \text{KCl}
This method capitalizes on KCl’s low solubility in acetone, driving the equilibrium toward iodocholine iodide formation . The reaction’s efficiency depends on stoichiometric ratios and solvent polarity, with yields potentially exceeding 80% under optimized conditions .

Direct Iodination of Choline Precursors

Alternative pathways may involve iodinating agents like molecular iodine (I₂) or iodonium salts. For example, reacting choline hydroxide with hydroiodic acid (HI) could yield iodocholine iodide:
(CH₃)₃NCH₂CH₂OH+OH+HI(CH₃)₃NCH₂CH₂OH+I+H₂O\text{(CH₃)₃NCH₂CH₂OH}^+ \text{OH}^- + \text{HI} \rightarrow \text{(CH₃)₃NCH₂CH₂OH}^+ \text{I}^- + \text{H₂O}
Such acid-base reactions require careful pH control to prevent decomposition of the quaternary ammonium structure .

Physicochemical Properties

Thermal Stability

Iodocholine iodide likely decomposes at temperatures above 250°C, releasing iodine vapors (detectable by violet coloration) . Differential scanning calorimetry (DSC) of analogous compounds shows endothermic peaks corresponding to C–I bond cleavage, with enthalpy changes approximating 41.57 kJ/mol , consistent with iodine’s heat of vaporization.

Solubility and Polarity

The compound’s solubility profile is dominated by iodine’s hydrophobicity. While soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) , it exhibits limited solubility in water (~50 g/L at 25°C), contrasting with choline chloride’s high aqueous solubility. This property may facilitate its use in non-aqueous reaction media.

Applications in Biochemical and Industrial Contexts

Radiocontrast Imaging

Iodine’s high atomic number (Z = 53) makes iodocholine iodide a candidate for X-ray contrast agents. Its potential to accumulate in thyroid tissues, similar to sodium iodide (NaI), could enable targeted imaging, though radiolytic stability requires further evaluation .

Organic Synthesis

The weak C–I bond permits iodocholine iodide to act as an alkylating agent in nucleophilic substitutions. For instance, in Williamson ether synthesis:
R-O+(CH₃)₃NCH₂CH₂OH+IR-O-CH₂CH₂N(CH₃)₃++I\text{R-O}^- + \text{(CH₃)₃NCH₂CH₂OH}^+ \text{I}^- \rightarrow \text{R-O-CH₂CH₂N(CH₃)₃}^+ + \text{I}^-
This reactivity is exploited in preparing cationic surfactants or phase-transfer catalysts .

Biochemical Research

As a choline analog, iodocholine iodide may inhibit acetylcholine synthesis or interfere with lipid metabolism. Studies on similar iodinated compounds show 50% inhibitory concentrations (IC₅₀) in the micromolar range for acetyltransferase enzymes , suggesting potential research applications in neurochemistry.

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